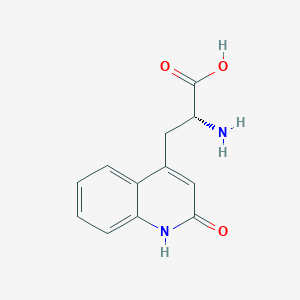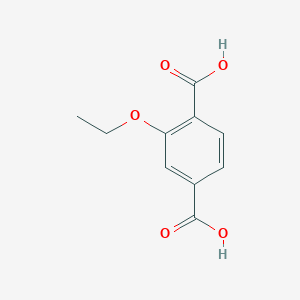![molecular formula C22H20F5N3O3 B12829078 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in medicinal chemistry and pharmacology. This compound is also referred to by its synonyms, RO4929097 and KK8645V7LE .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This inhibition can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound’s mechanism of action involves binding to the active site of gamma-secretase, preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
RO4929097: Another gamma-secretase inhibitor with a similar structure.
DAPT: A well-known gamma-secretase inhibitor used in Alzheimer’s research.
LY450139: Another compound targeting gamma-secretase with distinct structural features.
Uniqueness
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide stands out due to its unique combination of functional groups, which confer specific properties such as increased stability and selectivity for gamma-secretase. This makes it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H20F5N3O3 |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33) |
Clé InChI |
OJPLJFIFUQPSJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


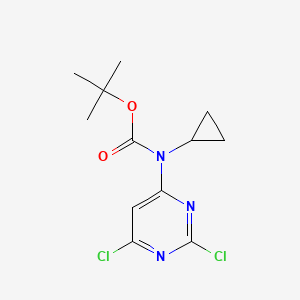
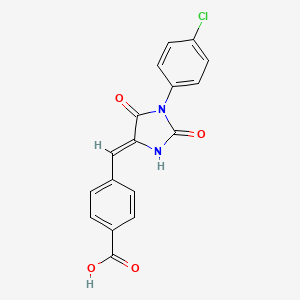
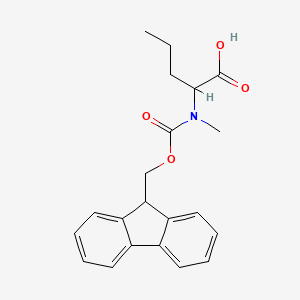

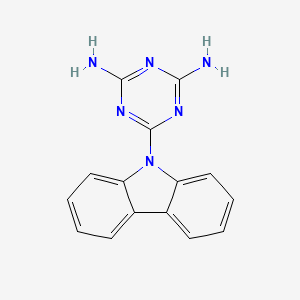

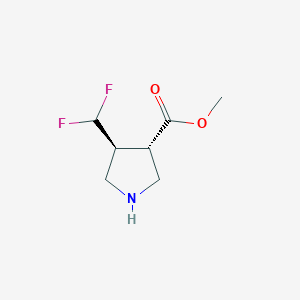
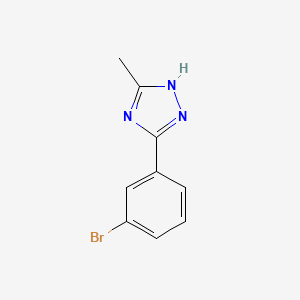

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
